7-amino-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Description
7-amino-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
7-amino-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6/c1-2-6-12-8-11-4-5(3-9)7(10)14(8)13-6/h4H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCRAXMUACEFDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(C=NC2=N1)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-amino-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the cyclocondensation of aminoazoles with (ethoxymethylidene)malononitrile in pyridine, which provides a library of different nitrileazolopyrimidines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and pyridine as solvents ensures efficient and high-yield production, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 7-amino-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including nucleophilic addition, cyclocondensation, and substitution reactions. These reactions are essential for the functionalization and modification of the compound to enhance its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include enaminonitriles, benzohydrazides, and (ethoxymethylidene)malononitrile. Reaction conditions often involve microwave irradiation or heating in pyridine .
Major Products Formed: The major products formed from the reactions of this compound include various nitrileazolopyrimidines and triazolopyrimidine derivatives. These products exhibit diverse biological activities and are valuable for medicinal chemistry research .
Scientific Research Applications
7-amino-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile has numerous scientific research applications. It is used in the development of new therapeutic agents for the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . Additionally, it has applications in material sciences and is used as a building block for the synthesis of bioactive compounds . The compound also exhibits neuroprotective and anti-neuroinflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 7-amino-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with various molecular targets and pathways. The compound acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, which are involved in inflammatory and proliferative pathways . Additionally, it modulates the activity of adenosine receptors and other signaling pathways, contributing to its diverse biological effects .
Comparison with Similar Compounds
7-amino-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile can be compared with other similar compounds such as ethyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and 7-aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines . These compounds share similar structural features but differ in their functional groups and biological activities. The unique structure of this compound, particularly the presence of the carbonitrile group, contributes to its distinct biological properties and makes it a valuable compound for scientific research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
